molecular formula C15H17N3O2S B12524103 Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- CAS No. 706767-35-3

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)-

Cat. No.: B12524103
CAS No.: 706767-35-3
M. Wt: 303.4 g/mol
InChI Key: IAMUKIRZCDUAEK-UHFFFAOYSA-N
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Description

This compound is a benzyl-substituted piperazine derivative featuring a 5-nitrothiophen-2-yl group linked to a 1,3,4-thiadiazole ring. Its synthesis involves reacting chloro-1,3,4-thiadiazole derivatives (e.g., 4a-b) with piperazine hydrate in ethanol, followed by substitution with benzyl chlorides in dimethylformamide (DMF) . Key structural attributes include:

  • Benzyl group: Modifies lipophilicity and steric bulk.
  • Thiadiazole core: Contributes to planar geometry and hydrogen-bonding capacity.

Reported yields for derivatives in this series range from 40% to 54% under optimized conditions .

Properties

CAS No.

706767-35-3

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

1-benzyl-4-(5-nitrothiophen-2-yl)piperazine

InChI

InChI=1S/C15H17N3O2S/c19-18(20)15-7-6-14(21-15)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13/h1-7H,8-12H2

InChI Key

IAMUKIRZCDUAEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sequential Alkylation and Coupling

Synthesis of 1-(5-Nitro-2-Thienyl)Piperazine

The first step involves introducing the 5-nitro-2-thienyl group to piperazine. This is achieved via nucleophilic aromatic substitution or Buchwald-Hartwig amination :

Method A: Nucleophilic Substitution
  • Reagents : Piperazine, 2-bromo-5-nitrothiophene, N-ethyldiisopropylamine (DIEA).
  • Conditions : Acetonitrile, 60°C, 30 hours.
  • Yield : ~50–60%.
Method B: Palladium-Catalyzed Coupling
  • Reagents : Piperazine, 2-bromo-5-nitrothiophene, Pd(OAc)₂, XPhos, Cs₂CO₃.
  • Conditions : Toluene, 105°C, nitrogen atmosphere.
  • Yield : 85–96%.

Key Advantage : Palladium-mediated coupling offers higher yields and selectivity for mono-substitution.

Benzylation of 1-(5-Nitro-2-Thienyl)Piperazine

The second step introduces the benzyl group via alkylation:

  • Reagents : 1-(5-Nitro-2-thienyl)piperazine, benzyl chloride, NaHCO₃.
  • Conditions : DMF, room temperature, 12–24 hours.
  • Workup : Precipitation in water, filtration, and recrystallization (ethanol/acetone).
  • Yield : 40–60%.

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, with NaHCO₃ neutralizing HCl generated during alkylation.

One-Pot Protection/Deprotection Strategy

Boc Protection and Functionalization

To avoid over-alkylation, a Boc-protected piperazine intermediate is used:

  • Protection : Piperazine → 1-Boc-piperazine (Boc₂O, THF, 0°C to RT).
  • Coupling : React with 2-bromo-5-nitrothiophene (Pd(OAc)₂, XPhos, Cs₂CO₃, toluene, 105°C).
  • Deprotection : TFA/CH₂Cl₂ to yield 1-(5-nitro-2-thienyl)piperazine.
  • Benzylation : As described in Section 1.2.

Overall Yield : 65–75% (four steps).

Direct Coupling of Pre-Functionalized Piperazines

Starting from 1-Benzylpiperazine

  • Reagents : 1-Benzylpiperazine, 2-bromo-5-nitrothiophene, Pd catalyst.
  • Conditions : Pd₂(dba)₃, Xantphos, NaOtBu, toluene, 70°C, 16 hours.
  • Yield : 85–90%.

Advantage : Eliminates the need for intermediate isolation.

Comparative Analysis of Methods

Method Key Steps Yield Complexity Catalyst Required
Sequential Alkylation Nucleophilic substitution → alkylation 40–60% Moderate No
Palladium Coupling Buchwald-Hartwig → alkylation 85–90% High Yes (Pd)
Protection/Deprotection Boc protection → coupling → deprotection 65–75% High Yes (Pd)
Direct Coupling Single-step Pd-mediated reaction 85–90% Moderate Yes (Pd)

Critical Notes :

  • Palladium-based methods (Methods 2–4) achieve higher yields but require expensive catalysts.
  • Sequential alkylation (Method 1) is cost-effective but less efficient for large-scale synthesis.

Optimization and Troubleshooting

Solvent and Base Selection

  • DMF vs. Toluene : DMF enhances solubility for alkylation, while toluene is ideal for Pd-catalyzed reactions.
  • Base Impact : Cs₂CO₃ outperforms K₃PO₄ in coupling reactions due to superior solubility.

Temperature and Time

  • Alkylation : Room temperature avoids side reactions (e.g., di-benzylation).
  • Coupling : Elevated temperatures (70–105°C) accelerate oxidative addition in Pd catalysis.

Citations

  • Palladium-mediated coupling conditions.
  • Alkylation protocols and yields.
  • Protection/deprotection strategies.

Chemical Reactions Analysis

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo oxidation reactions, where the sulfur atom in the thienyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with cellular components. The thienyl and phenylmethyl groups may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes. The exact molecular targets and pathways involved in the compound’s effects are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents/Functional Groups Synthesis Method Yield Notable Properties/Activities Reference
1-(5-Nitro-2-thienyl)-4-(phenylmethyl)-piperazine 5-nitrothiophene, 1,3,4-thiadiazole, benzyl Piperazine + thiadiazole + benzyl chloride 40–54% Antimicrobial potential (inferred)
1-(4-Nitrophenyl)-4-benzylpiperazine 4-nitrophenyl, benzyl Nucleophilic substitution 95% Higher lipophilicity; D2 receptor SAR
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-fluorobenzoyl, nitrobenzyl Acylation + substitution N/A Enhanced electronic polarization
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine Methoxyphenyl, nitrobenzyl, piperidine Multi-step coupling N/A High dopamine D2 receptor affinity
Nitroimidazole-piperazinyl triazoles Nitroimidazole, triazole, benzyl Click chemistry N/A Antitumor activity (in vitro testing)

Physicochemical Properties

  • Lipophilicity : Benzyl and nitro groups increase logP values, enhancing membrane permeability. The target compound’s thiadiazole ring may reduce solubility compared to phenyl analogues.

Biological Activity

Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a piperazine ring substituted with a 5-nitro-2-thienyl group and a phenylmethyl group. Its structural formula can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This unique composition plays a critical role in its biological properties.

The biological activity of Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- is primarily attributed to the following mechanisms:

  • Nitro Group Reactivity : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial and antiparasitic effects.
  • Receptor Interaction : The thienyl and phenylmethyl substituents may influence interactions with specific receptors or enzymes, enhancing the compound's therapeutic potential.

Biological Activities

Research indicates that Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial strains, including those resistant to conventional antibiotics. The compound's structural similarities with other piperazine derivatives contribute to this activity .
  • Antiparasitic Effects : The compound is being explored for its ability to combat parasitic infections, although detailed studies are still ongoing.

Antibacterial Activity

A study demonstrated the antibacterial activity of related piperazine compounds against Helicobacter pylori, with inhibition zones observed using disk diffusion methods. The results indicated significant antibacterial properties at various concentrations .

Structure-Activity Relationship (SAR)

Research on SAR has shown that modifications in the piperazine ring and substituents significantly affect biological activity. For instance:

CompoundStructural FeaturesBiological Activity
ANitro on thienylStrong antibacterial
BMethyl substitutionEnhanced antifungal
CBenzene instead of phenylmethylReduced activity

This table illustrates how varying structural elements can lead to different biological outcomes.

Cytotoxicity and Mechanisms

In vitro studies have assessed the cytotoxic effects of Piperazine derivatives on cancer cell lines. For example, the compound LQFM018, a piperazine analog, was shown to induce necroptosis in K562 leukemic cells through specific receptor interactions, suggesting that similar mechanisms may be applicable to Piperazine, 1-(5-nitro-2-thienyl)-4-(phenylmethyl)- .

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